molecular formula C23H23N3O4S B3512420 4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide

4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide

Cat. No.: B3512420
M. Wt: 437.5 g/mol
InChI Key: UOTDSXIIVFLLGE-UHFFFAOYSA-N
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Description

4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The presence of both benzenesulfonyl and benzamide groups in its structure suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 2-ethylaniline to form N-(benzenesulfonyl)-2-ethylaniline. This intermediate is then reacted with acetyl chloride to produce N-(benzenesulfonyl)-2-ethylanilinoacetyl chloride. Finally, this compound is reacted with 4-aminobenzamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, due to its ability to inhibit specific molecular pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt key biological pathways, such as those involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-2-ethylaniline
  • 4-aminobenzamide
  • N-(benzenesulfonyl)-2-ethylanilinoacetyl chloride

Uniqueness

4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide is unique due to its dual functional groups, which provide a combination of properties from both benzenesulfonyl and benzamide derivatives. This dual functionality enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-2-17-8-6-7-11-21(17)26(31(29,30)20-9-4-3-5-10-20)16-22(27)25-19-14-12-18(13-15-19)23(24)28/h3-15H,2,16H2,1H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTDSXIIVFLLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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